molecular formula C6H14N2O4 B13022936 Ethylenediamine succinate CAS No. 57213-61-3

Ethylenediamine succinate

Cat. No.: B13022936
CAS No.: 57213-61-3
M. Wt: 178.19 g/mol
InChI Key: QQIRJGBXQREIFL-UHFFFAOYSA-N
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Description

Evolution and Significance of Ethylenediamine (B42938) Succinate (B1194679) as a Chelating Agent

The development of ethylenediamine succinate, particularly in the form of EDDS, is intrinsically linked to the quest for effective and environmentally benign chelating agents. Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, thereby controlling their reactivity. This function is critical in a vast array of applications, from preventing mineral scale in cleaning products to enhancing the efficacy of herbicides and facilitating the removal of heavy metals from contaminated sites. paulaschoice.co.uknanyangchemical.com

For decades, ethylenediaminetetraacetic acid (EDTA) was the gold standard of chelating agents due to its high efficiency and versatility in binding a wide range of metal ions. atamanchemicals.com However, the very stability that makes EDTA effective also contributes to its major drawback: its persistence in the environment. EDTA is not readily biodegradable, leading to concerns about its accumulation in natural ecosystems and the potential for mobilizing toxic heavy metals. wikipedia.orgatamanchemicals.com

This environmental concern drove the research and development of biodegradable alternatives, leading to the rise of EDDS. wikipedia.org EDDS is a structural isomer of EDTA and also possesses six binding sites, allowing it to form strong complexes with metal ions. nanyangchemical.comwikipedia.org Its significance lies in its ability to match the chelation performance of EDTA in many applications while being readily biodegradable. wikipedia.orgatamanchemicals.com

The synthesis of trisodium (B8492382) ethylenediamine disuccinate involves the reaction of ethylenediamine with succinic acid, followed by the addition of sodium hydroxide (B78521). specialchem.com This process yields a powerful chelating agent that is particularly effective at binding with transition metal ions. sigmaaldrich.com

Contextualization within Biodegradable Chelator Development

The development of EDDS is a cornerstone in the broader narrative of creating sustainable chemical technologies. The push for biodegradable chelators is a direct response to increasing environmental regulations and a growing market demand for "green" chemicals. atamanchemicals.com

A key aspect of EDDS that has been extensively studied is the stereochemistry of the molecule. EDDS has three stereoisomers: (S,S), (R,R), and meso (R,S). wikipedia.orgnih.gov Research has shown that the biodegradability of these isomers varies significantly. The (S,S)-isomer is rapidly and completely biodegradable, making it the most environmentally desirable form. wikipedia.orgnih.gov In contrast, the (R,R) and (R,S) isomers show much lower rates of degradation. wikipedia.orgnih.gov This stereospecificity in biodegradation is a critical finding in the academic study of EDDS and has guided manufacturing processes to favor the production of the (S,S)-isomer.

The table below summarizes the biodegradability of different EDDS stereoisomers based on research findings.

StereoisomerBiodegradabilityKey Research Findings
(S,S)-EDDS Readily and completely biodegradable.Shown to be very effectively biodegraded, even in highly polluted soils. wikipedia.orgnih.gov
(R,R)-EDDS Poorly biodegradable.Significantly more resistant to microbial degradation compared to the (S,S) isomer. wikipedia.orgnih.gov
(R,S)-EDDS (meso) Less biodegradable than (S,S)-EDDS.Exhibits slower degradation rates than the (S,S) form. wikipedia.org

The successful development and commercialization of (S,S)-EDDS have positioned it as a leading biodegradable alternative to traditional chelating agents in numerous products, including detergents, personal care items, and agricultural formulations. wikipedia.orgspecialchem.com

Research Trajectories and Future Directions for this compound

Current and future research on this compound (EDDS) is focused on expanding its applications, optimizing its performance, and further improving its environmental and economic viability.

One major area of ongoing research is in the field of environmental remediation . Studies have demonstrated the effectiveness of EDDS in the phytoextraction of heavy metals from contaminated soils. Phytoextraction is a process where plants are used to absorb contaminants from the soil. EDDS enhances this process by chelating the heavy metals, making them more available for plant uptake. Research has shown that EDDS can be as effective as EDTA in mobilizing lead (Pb) for plant uptake but with the significant advantage of being less persistent and less likely to leach into groundwater. wikipedia.org

Another promising research direction is the use of EDDS in industrial processes . For instance, it is being investigated for its role in anaerobic digestion, where it can improve the bioavailability of essential micronutrients for microorganisms, thereby enhancing methane (B114726) production. nih.gov Its ability to form stable complexes with iron (Fe) can prevent its precipitation as insoluble sulfides, a common issue in anaerobic environments. nih.gov

The synthesis and production of EDDS also remain active areas of research. While chemical synthesis is the primary method of production, biological methods are being explored as a more sustainable alternative. Some bacteria have been found to produce (S,S)-EDDS, opening the door to fermentation-based production processes.

Future research will likely focus on:

Developing more cost-effective synthesis routes for the highly biodegradable (S,S)-isomer.

Expanding the use of EDDS in novel applications, such as in the pharmaceutical industry as a stabilizing agent. atamanchemicals.com

Conducting long-term studies on the environmental fate and effects of EDDS and its degradation products in various ecosystems.

Investigating the potential for creating even more effective and specialized biodegradable chelators based on the EDDS structure.

The journey of this compound, from a conceptual alternative to a widely researched and applied biodegradable chelator, highlights a successful shift towards more sustainable chemical solutions. Continued academic inquiry will be crucial in unlocking its full potential and addressing the evolving challenges of environmental stewardship and industrial efficiency.

Properties

CAS No.

57213-61-3

Molecular Formula

C6H14N2O4

Molecular Weight

178.19 g/mol

IUPAC Name

butanedioic acid;ethane-1,2-diamine

InChI

InChI=1S/C4H6O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);1-4H2

InChI Key

QQIRJGBXQREIFL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CN)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Ethylenediamine Succinate

Classical Synthesis Routes for Ethylenediamine (B42938) Succinate (B1194679)

Two principal methods have been established for the synthesis of ethylenediamine succinate: the reaction of ethylenediamine with maleic anhydride (B1165640) or fumaric acid, and the alkylation of L-aspartic acid with ethylenedibromide.

Reaction of Ethylenediamine with Maleic Anhydride or Fumaric Acid

The reaction of ethylenediamine with maleic acid or its anhydride, as well as fumaric acid, is a common method for producing this compound. wikipedia.org This approach typically results in a racemic mixture of the [S,S] and [R,R] isomers, along with the meso [R,S] form. wikipedia.orggoogle.com The process involves combining the reactants, often in an aqueous solution. For instance, reacting sodium maleate (B1232345) with ethylenediamine can yield a mixture of racemic and meso tetrasodium (B8768297) EDDS. google.com To isolate the free EDDS acid, the reaction mixture is acidified to a pH of approximately 2, which causes the racemic and meso forms to precipitate. google.com

Microorganisms have also been utilized to produce (S,S)-EDDS from ethylenediamine and fumaric acid or maleic acid. wikipedia.org This biosynthetic approach offers a pathway to the desired stereoisomer.

Alkylation of L-Aspartic Acid with Ethylenedibromide

A stereospecific route to (S,S)-ethylenediamine succinate involves the alkylation of L-aspartic acid with 1,2-dibromoethane. wikipedia.orggoogle.comusda.gov This reaction is typically carried out in a basic aqueous medium. google.com The use of L-aspartic acid as a chiral precursor allows for the selective synthesis of the (S,S)-isomer. google.com The reaction yields the sodium salt of (S,S)-EDDS in solution. google.com To obtain the pure (S,S)-EDDS, the reaction solution is acidified, often with a strong mineral acid like hydrochloric acid, to a pH of about 3.5, causing the (S,S)-EDDS to crystallize and precipitate. google.com

Stereochemical Control and Isomeric Purity in this compound Synthesis

This compound possesses two chiral centers, leading to three possible stereoisomers: (S,S), (R,R), and the meso (R,S) form. wikipedia.org The control of stereochemistry during synthesis is crucial, as the biodegradability and chelating properties can vary between isomers.

Stereospecific Synthesis of (S,S)-Ethylenediamine Succinate

The synthesis of the enantiomerically pure (S,S)-ethylenediamine succinate is most effectively achieved through the reaction of L-aspartic acid with a 1,2-dihaloethane, such as 1,2-dibromoethane. wikipedia.orggoogle.com This method is considered stereospecific because the chirality of the L-aspartic acid starting material dictates the stereochemistry of the final product. wikipedia.org The reaction is typically conducted in a basic aqueous solution. google.com

Another approach to obtaining (S,S)-EDDS involves microbial processes. Certain bacteria, such as Sphingomonas, Brevundimonas, Pseudomonas, and Acidovorax, can produce (S,S)-EDDS from ethylenediamine and fumaric acid. nih.gov For example, Acidovorax sp. TNT149 has been shown to produce 90 mmoles of (S,S)-EDDS from 200 mmoles of ethylenediamine and 350 mmoles of fumaric acid under optimized conditions. nih.gov

Production of Racemic this compound Mixtures

The reaction of ethylenediamine with maleic acid or fumaric acid generally leads to a mixture of stereoisomers, including the racemic ([S,S] and [R,R]) and meso forms. wikipedia.orggoogle.com This non-stereospecific synthesis is a more direct route but requires subsequent separation if a specific isomer is desired. The reaction of sodium maleate with ethylenediamine in an aqueous solution is a documented method for preparing this isomeric mixture. google.com

Process Optimization Strategies for this compound Production

Optimizing the synthesis of this compound is crucial for improving yield, purity, and economic viability. Key strategies focus on reaction conditions and purification methods.

One significant optimization involves the isolation of the product. Instead of acidifying the crude reaction mixture to a pH of about 2 to precipitate the free acid form of EDDS, a more economical process has been developed. google.com This method involves adjusting the pH of the alkaline aqueous solution containing the sodium salts of the racemic and meso isomers to a range of about 5 to 10. google.com In this pH range, the disodium (B8443419) salt of EDDS precipitates in high yield and purity, while by-products like maleate, fumarate (B1241708), and ethylenediamine-N-monosuccinate remain soluble. google.com This approach significantly reduces the amount of acid required compared to the precipitation of the free acid. google.com The optimal temperature for this pH adjustment is between 10°C and 80°C. google.com

For the stereospecific synthesis from L-aspartic acid and 1,2-dihaloethane, a key optimization is to use a stoichiometric deficiency of the 1,2-dihaloethane throughout the reaction. google.com This strategy leads to high selectivity for the desired (S,S)-EDDS salt, with over 70% of the reacted L-aspartic acid being converted to the product. google.com The reaction can be carried out in an aqueous medium, which may also contain a lower alkanol like ethanol. google.com

In the microbial production of (S,S)-EDDS from ethylenediamine and fumaric acid, optimizing the reaction conditions is critical. For Acidovorax sp. TNT149, the optimal pH was found to be 7.5 and the optimal temperature was 35°C. nih.gov

Below is a table summarizing key parameters for different synthesis and optimization strategies.

Parameter Reaction of Ethylenediamine with Maleic/Fumaric Acid Alkylation of L-Aspartic Acid Microbial Production with Acidovorax sp. TNT149
Starting Materials Ethylenediamine, Maleic Acid/Fumaric AcidL-Aspartic Acid, 1,2-DibromoethaneEthylenediamine, Fumaric Acid
Stereochemistry Racemic and meso mixture wikipedia.orggoogle.comStereospecific for (S,S)-isomer wikipedia.orggoogle.comStereospecific for (S,S)-isomer nih.gov
Reaction pH Alkaline, followed by acidification to ~2 for free acid or 5-10 for disodium salt google.comBasic aqueous medium google.com7.5 nih.gov
Reaction Temperature Precipitation at 10-80°C for disodium salt google.comNot specified in provided context35°C nih.gov
Key Optimization Isolation of disodium salt at pH 5-10 to improve purity and reduce acid consumption google.comUse of stoichiometric deficiency of 1,2-dihaloethane for high selectivity google.comOptimization of pH and temperature for microbial activity nih.gov

Yield Enhancement and Cost Reduction Methodologies

For Succinic Acid: A key strategy for cost reduction is the shift from petrochemical routes to bio-based production via fermentation. cetjournal.itmcgill.ca The production costs for bio-based succinic acid can be significantly lower than for petrochemically produced succinic acid. mdpi.com Methodologies to enhance yield focus on optimizing fermentation conditions and improving downstream recovery processes.

Fermentation Optimization: Using high-cell-density fermentation with strains like Actinobacillus succinogenes in biofilm reactors can lead to substantially higher yields and productivity compared to standard chemostat cultures. nih.gov Biofilm runs have achieved succinic acid yields on glucose of 0.63 g/g to 0.74 g/g. nih.gov Furthermore, the use of electro-bioreactor systems can increase the NADH/NAD+ ratio, a crucial factor in the metabolic pathway, boosting succinate yield by 14-33% depending on the conditions. mdpi.com

For Ethylenediamine: Cost reduction efforts focus on moving away from the traditional ethylene (B1197577) dichloride (EDC) process, which suffers from equipment corrosion and the production of salt by-products. nih.govmdpi.com Modern approaches center on the catalytic amination of monoethanolamine (MEA) and ethylene glycol (EG). nih.govacs.org These processes are cleaner and more economical. nih.govacs.org High cell density fermentation can also enhance volumetric productivity, subsequently reducing capital expenses. nih.gov

Advances in Catalytic Processes

The direct neutralization to form this compound is non-catalytic. However, catalysis is central to the modern, efficient synthesis of its precursor, ethylenediamine. nih.gov

Catalytic Synthesis of Ethylenediamine from Ethylene Glycol (EG): The amination of ethylene glycol is a promising green route. nih.govacs.org The reaction typically proceeds via a reductive amination pathway involving dehydrogenation of EG to a carbonyl intermediate, condensation with ammonia (B1221849) to form an imine, and subsequent hydrogenation to produce the amine. nih.govacs.org

Bimetallic Catalysts: Supported bimetallic catalysts are effective. For instance, a Co-Cu/γ-Al2O3 catalyst achieved an ethylenediamine selectivity of 45.7% at an ethylene glycol conversion of 41.5%. researchgate.net The synergy between copper and cobalt enhances catalytic performance. researchgate.net

Nickel-Based Catalysts: A supported NiO/CuO/Al2O3 catalyst was used to prepare ethylenediamine, achieving a selectivity of 56.7% under optimized conditions (180 °C and 0.6 MPa). ciac.jl.cn

Catalytic Synthesis of Ethylenediamine from Monoethanolamine (MEA): This is another established alternative route.

Mordenite (B1173385) Zeolites: The key to high conversion and selectivity is often the specific catalyst. google.com Using a partially dealuminated, hydrogen-exchanged mordenite zeolite as a catalyst for the condensation reaction between MEA and ammonia has shown significant success. google.com Alkali treatment of H-MOR catalysts can improve MEA conversion to 52.8% and boost EDA selectivity to an impressive 93.6%. mdpi.com

Metal-Based Catalysts: Catalysts for this route are often based on copper, nickel, and cobalt nanomaterials, sometimes enhanced with promoters like chromium or rhenium to improve activity and stability. nih.govacs.org

Influence of Solvent Systems and Reaction Conditions

While the formation of this compound itself is straightforward, the synthesis of related compounds and precursors is highly sensitive to the choice of solvent and reaction parameters.

In the synthesis of polyamino monosuccinic acids (like ethylenediamine monosuccinate) from the reaction of ethylenediamine and dialkyl maleates, the solvent choice is critical. Research has shown that using a primary alcohol, particularly methanol (B129727), as the solvent results in a markedly purer product compared to other solvents like 2-propanol or 2-butanol. googleapis.com

For example, when reacting ethylenediamine with dimethyl maleate, switching the solvent from 2-propanol to methanol increased the purity of the resulting disodium ethylenediamine monosuccinate (after hydrolysis) from 87.1% to over 95%. googleapis.com

Reaction conditions such as temperature also have a profound effect. In the methanol-based system, maintaining a low temperature (below 10 °C) during the addition of dimethyl maleate was crucial. This careful temperature control led to a product that was 99.5% pure disodium EDMS. googleapis.com Similarly, in the catalytic synthesis of ethylenediamine, reaction temperature, pressure, and time are key variables that are optimized to maximize yield and selectivity. ciac.jl.cn

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry to the synthesis of this compound focuses on making the entire life cycle of the product more environmentally benign, which primarily involves the sustainable production of its precursors. youtube.com

Use of Renewable Feedstocks: This is one of the most significant green chemistry principles applied to this system. The production of succinic acid via the fermentation of renewable biomass, such as corn stover, sugarcane bagasse, or Napier grass, is a commercially viable and environmentally superior alternative to its synthesis from petroleum-derived maleic anhydride. cetjournal.itmcgill.canih.govfrontiersin.org

Catalysis over Stoichiometric Reagents: Catalytic routes are inherently greener as they reduce waste and energy consumption. The development of highly selective catalysts for producing ethylenediamine from ethylene glycol or monoethanolamine is a prime example. nih.govacs.org These methods avoid the chlorinated intermediates and salt waste associated with the traditional ethylene dichloride process. nih.govmdpi.com

Atom Economy: The ideal neutralization reaction to form the salt has 100% atom economy, as all reactant atoms are incorporated into the final product. The focus of improvement lies in the synthesis of the precursors. Catalytic amination reactions are designed to maximize the incorporation of atoms from ammonia and the alcohol feedstock into the desired ethylenediamine product, minimizing byproducts. youtube.com

Designing Safer Chemicals and Processes: The catalytic amination of ethylene glycol uses ammonia and EG to produce ethylenediamine and water, which is considered a clean and green production process. nih.govacs.org This avoids the more hazardous reagents and corrosive conditions of the EDC method. nih.gov

Coordination Chemistry of Ethylenediamine Succinate

Ligand Characteristics and Chelation Behavior of Ethylenediamine (B42938) Succinate (B1194679)

The efficacy of ethylenediamine succinate as a chelating agent is rooted in its molecular structure, which dictates how it binds to metal ions.

Aminopolycarboxylic Acid Framework and Donor Sites

This compound possesses a robust framework characteristic of aminopolycarboxylic acids, featuring two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the two succinate moieties. atamanchemicals.com These six potential donor sites—two nitrogen and four oxygen atoms—allow it to act as a hexadentate ligand, forming strong and stable complexes with a variety of metal ions. wikipedia.orgresearchgate.net The presence of both amine and carboxylate groups is crucial for its versatile chelating ability. The stereochemistry of EDDS is also a significant factor, with three stereoisomers possible: (S,S), (R,R), and meso (R,S). The (S,S) isomer, in particular, is noted for its high chelation efficiency and biodegradability. atamanchemicals.com

Formation of Chelate Rings and Geometrical Constraints

The chelation process involves the formation of multiple heterocyclic rings, known as chelate rings, which include the metal ion. google.com This phenomenon, termed the chelate effect, results in complexes that are significantly more stable than those formed by comparable monodentate ligands. libretexts.org

In the case of this compound, its six donor sites enable the formation of a combination of five- and six-membered chelate rings around a central metal ion. wikipedia.org For instance, with iron(III), the complex Fe[(S,S)-EDDS]⁻ features two five-membered NC₃OFe rings and two six-membered NC₂OFe rings, along with one five-membered C₂N₂Fe ring involving the ethylenediamine backbone. wikipedia.org This arrangement creates a stable octahedral geometry around the metal ion. science.gov The formation of these multiple, stable rings is a key determinant of the high stability of this compound-metal complexes. The flexibility of the ethylenediamine and succinate components allows the ligand to adapt to the preferred coordination geometry of different metal ions, though some geometrical constraints are imposed by the ring structures. libretexts.org

Metal Complex Formation Equilibria

The formation and stability of metal complexes with this compound in aqueous solutions are governed by chemical equilibria, which are influenced by factors such as pH and the presence of competing ions.

Protonation and Stability Constants of this compound with Metal Ions

The coordination of this compound to metal ions is a pH-dependent process, as the ligand must first be deprotonated to make its donor sites available. The protonation constants (log K) describe the step-wise addition of protons to the fully deprotonated ligand (L⁴⁻). Neutralization titrations indicate that the deprotonation of the fully protonated form, H₄L, to L⁴⁻ occurs in the pH range of approximately 2.5 to 10.5. researchgate.net

The stability of the resulting metal complexes is quantified by their stability constants (log K). These constants are a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org The tables below present the protonation constants for this compound and the stability constants for its complexes with several metal ions.

Table 1: Protonation Constants (log K) for this compound ([S,S]-EDDS and mixed isomers) at 25 °C in 0.1 M NaCl researchgate.net

Reaction[S,S]-EDDS log (K ± 3σ)EDDS mix log (K ± 3σ)Literature EDDS log K
L + H ⇌ HL10.1 ± 0.110.1 ± 0.110.0
HL + H ⇌ H₂L6.91 ± 0.026.94 ± 0.016.84
H₂L + H ⇌ H₃L3.84 ± 0.023.85 ± 0.013.86
H₃L + H ⇌ H₄L3.05 ± 0.023.08 ± 0.012.95
H₄L + H ⇌ H₅L1.4 ± 0.21.6 ± 0.1-
H₅L + H ⇌ H₆L2.1 ± 0.21.6 ± 0.2-
Data from potentiometric titrations.

Table 2: Stability Constants (log β) for Metal Complexes with [S,S]-EDDS and Mixed Isomers at 25 °C in 0.1 M NaCl researchgate.net

Metal IonComplex[S,S]-EDDS log (β ± 3σ)EDDS mix log (β ± 3σ)Literature EDDS log β
Fe(III)FeL20.6 ± 0.220.1 ± 0.222.0
Fe(OH)L7.9 ± 0.17.3 ± 0.1-
Fe(OH)₂L9.9 ± 0.29.7 ± 0.2-
Cu(II)CuL18.2 ± 0.118.2 ± 0.118.4
CuHL21.6 ± 0.121.6 ± 0.121.6
CuH₂L24.0 ± 0.124.1 ± 0.1-
Zn(II)ZnL13.5 ± 0.113.5 ± 0.113.5
ZnHL17.5 ± 0.117.5 ± 0.117.6
ZnH₂L20.2 ± 0.120.3 ± 0.1-
Mn(II)MnL8.8 ± 0.18.8 ± 0.18.8
MnHL12.0 ± 0.112.0 ± 0.112.0
The values represent overall stability constants.

Chemical Speciation Modeling of this compound Metal Complexes in Aqueous Solutions

Chemical speciation modeling is a powerful tool used to predict the distribution of different chemical species, including free metal ions and various metal-ligand complexes, in a solution under specific conditions. tandfonline.com For this compound, such models are crucial for understanding its behavior in complex systems like industrial wastewater or soil solutions. science.gov

By inputting thermodynamic data, such as the stability and protonation constants, into computer programs, it is possible to simulate the chemical speciation of this compound and its metal complexes. tandfonline.com These models can account for competing reactions, including the formation of hydroxide (B78521) species and complexes with other ligands present in the solution. tandfonline.com The results of such modeling can help in optimizing the conditions for specific applications, for instance, by determining the most effective pH for metal sequestration. science.gov

Impact of pH on Complex Stability and Distribution Diagrams

The stability of this compound-metal complexes is highly dependent on the pH of the solution. researchgate.net As the pH decreases, the ligand becomes more protonated, which competes with the metal ion for the donor sites and leads to a decrease in complex formation. Conversely, at higher pH values, the formation of metal hydroxide precipitates can compete with complexation. researchgate.net

Distribution diagrams, which plot the percentage of each species as a function of pH, are used to visualize the impact of pH on complex stability. researchgate.net For example, a distribution diagram for an Fe(III)-EDDS system would show that at low pH, the free Fe³⁺ ion and protonated forms of the ligand predominate. As the pH increases, the Fe(III)-EDDS complex becomes the dominant species over a wide pH range, typically between 3 and 9. wikipedia.orgresearchgate.net At even higher pH values, the concentration of the complex may decrease due to the formation of iron hydroxide species. researchgate.net These diagrams are essential for determining the optimal pH range for the effective use of this compound as a chelating agent for specific metal ions.

Biodegradation and Environmental Transformation of Ethylenediamine Succinate

Mechanisms of Biodegradation of Ethylenediamine (B42938) Succinate (B1194679)

The breakdown of ethylenediamine disuccinate in the environment is primarily a biological process driven by microorganisms.

The biodegradation of ethylenediamine disuccinate (EDDS) can occur under both aerobic and anaerobic conditions, although the efficiency and mechanisms may differ. Under aerobic conditions, certain microbial populations have demonstrated the ability to utilize EDDS as a source of carbon and nitrogen. nih.gov The presence of oxygen generally facilitates more complete degradation of organic compounds. In contrast, the degradation of some complexing agents like nitrilotriacetic acid (NTA) is known to occur under both oxic and anoxic conditions. oup.com However, for compounds like EDTA, biodegradation is not considered a primary elimination pathway in natural systems. oup.com While specific studies on the anaerobic degradation of EDDS are less detailed, the general principles of anaerobic microbial metabolism suggest that it could serve as a substrate, potentially leading to different intermediate and terminal products compared to aerobic pathways.

A key intermediate metabolite identified during the biodegradation of certain stereoisomers of EDDS is N-(2-aminoethyl)aspartic acid (AEAA). nih.gov In studies involving a mixture of EDDS stereoisomers, AEAA was found to be a major portion of the remaining carbon-14 (B1195169) labeled material in solution after biodegradation screening tests. nih.gov This suggests that the degradation of some EDDS isomers proceeds via the formation of this persistent metabolite. nih.gov The biotransformation of the [S,R]/[R,S] and the slow transformation of the [R,R] isomers of EDDS lead to the formation of AEAA. nih.gov

The complete mineralization of the readily biodegradable [S,S]-EDDS isomer suggests that the terminal degradation products are simple, environmentally benign substances. While the direct pathway to these products is complex, the fundamental components of the EDDS molecule point towards their eventual fate. The degradation of similar compounds involves the breakdown into smaller, more readily metabolized molecules. For instance, the degradation of poly(butylene succinate) (PBS), another succinate-containing polymer, yields harmless products like carbon dioxide and water in the environment. nih.gov Given the structure of EDDS, it is plausible that its complete biodegradation would result in the formation of ethylenediamine, and dicarboxylic acids such as succinic acid and fumarate (B1241708), which can then enter central metabolic pathways like the Krebs cycle.

Stereoisomer-Specific Biodegradation of Ethylenediamine Succinate

A critical aspect of the environmental fate of EDDS is the stereospecificity of its biodegradation. EDDS has three stereoisomers: [S,S], [R,R], and a meso form, [R,S]. nih.gov

The [S,S] stereoisomer of ethylenediamine disuccinate is characterized by its rapid and complete biodegradation. nih.gov It is considered readily biodegradable, with studies showing nearly complete removal (96%) in continuous activated sludge tests. nih.govnih.gov This high level of biodegradability is a key advantage of [S,S]-EDDS, as it does not lead to the formation of recalcitrant metabolites. nih.gov Activated sludge that has been fed with EDDS as the sole carbon and nitrogen source can readily biodegrade various metal complexes of [S,S]-EDDS. nih.gov The removal of [S,S]-EDDS during sewage treatment is primarily attributed to biodegradation due to its low sorption to activated sludge solids. nih.gov

Table 1: Biodegradation of [S,S]-EDDS Metal Complexes

Metal ComplexBiodegradability
Ca-[S,S]-EDDSReadily Biodegradable nih.gov
Cr(III)-[S,S]-EDDSReadily Biodegradable nih.gov
Fe(III)-[S,S]-EDDSReadily Biodegradable nih.gov
Pb-[S,S]-EDDSReadily Biodegradable nih.gov
Al-[S,S]-EDDSReadily Biodegradable nih.gov
Cd-[S,S]-EDDSReadily Biodegradable nih.gov
Mg-[S,S]-EDDSReadily Biodegradable nih.gov
Na-[S,S]-EDDSReadily Biodegradable nih.gov
Zn-[S,S]-EDDSReadily Biodegradable (after lag phase) nih.gov
Cu-[S,S]-EDDSEssentially Undegraded nih.gov
Ni-[S,S]-EDDSEssentially Undegraded nih.gov
Co-[S,S]-EDDSEssentially Undegraded nih.gov
Hg-[S,S]-EDDSEssentially Undegraded (due to metal toxicity) nih.gov

Table 2: Stereoisomer-Specific Biodegradation of EDDS

StereoisomerBiodegradation ProfilePrimary Metabolite
[S,S]-EDDSRapid and complete mineralization nih.gov-
[R,R]-EDDSVery slow biotransformation nih.govN-(2-aminoethyl)aspartic acid (AEAA) nih.gov
[R,S]-EDDSBiotransformation nih.govN-(2-aminoethyl)aspartic acid (AEAA) nih.gov

Compound Index

Influence of Stereospecificity on Mineralization and Metabolite Formation

The biodegradation of this compound (EDDS) is significantly influenced by its stereochemistry. EDDS has two chiral centers, resulting in three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. Research has shown that the biodegradability of these isomers varies considerably.

Studies have demonstrated that the [S,S]-isomer of EDDS is readily and completely mineralized in various environmental simulations. nih.gov In contrast, the [R,R]-EDDS isomer shows little to no degradation in some tests and is only slowly biotransformed in others. nih.gov The [S,R]/[R,S] form also undergoes biotransformation, but not complete mineralization. nih.gov

The primary metabolite formed from the less biodegradable isomers is N-(2-aminoethyl) aspartic acid (AEAA). nih.gov Specifically, the biotransformation of [R,R]-EDDS and the [S,R]/[R,S] isomers often results in the accumulation of a recalcitrant form of AEAA, likely the d-isomer. nih.gov This highlights the stereospecific nature of the enzymes involved in the EDDS degradation pathway, which preferentially act on the (S,S) configuration.

Table 1: Biodegradation of EDDS Stereoisomers

StereoisomerMineralizationPrimary Metabolite
(S,S)-EDDS Rapid and complete nih.gov-
(R,R)-EDDS Very slow to none nih.govN-(2-aminoethyl) aspartic acid (AEAA) nih.gov
(R,S)-EDDS Biotransformation, not complete mineralization nih.govN-(2-aminoethyl) aspartic acid (AEAA) nih.gov

Enzymatic Degradation of this compound

The enzymatic breakdown of this compound is a key process in its biodegradation, primarily carried out by a specific class of enzymes known as EDDS lyases.

Identification and Characterization of EDDS Lyase Enzymes

An important enzyme in the degradation of (S,S)-EDDS is EDDS lyase. acs.orgnih.gov Researchers have identified and characterized an EDDS lyase from the bacterium Chelativorans sp. BNC1, which was isolated from industrial sewage containing EDTA. nih.gov This enzyme catalyzes the conversion of (S,S)-EDDS into ethylenediamine and two molecules of fumarate, proceeding through an N-(2-aminoethyl)aspartic acid (AEAA) intermediate. acs.orgnih.gov Sequence analysis has revealed that EDDS lyase belongs to the aspartase/fumarase superfamily of enzymes. acs.orgnih.gov The optimal pH for the activity of the characterized EDDS lyase is around 8.5, and it exhibits a temperature optimum in the range of 10–80 °C. acs.orgnih.gov

Structural Basis for the Catalytic Mechanism of EDDS Lyase

The three-dimensional structure of EDDS lyase has been determined, providing insights into its catalytic mechanism. acs.orgnih.gov The enzyme exists as a functional tetramer, with each monomer having a fold characteristic of the aspartase/fumarase superfamily. acs.orgnih.gov Crystal structures of the enzyme have been resolved in its unliganded state and in complex with various substrates and products, including succinate, fumarate, AEAA, and (S,S)-EDDS. acs.orgnih.gov

The catalytic mechanism involves a general base-catalyzed, sequential two-step deamination of (S,S)-EDDS. acs.orgnih.gov A key active site residue, a conserved serine, acts as the catalytic base, abstracting a proton to initiate an elimination reaction. acs.org The structural data provides a detailed view of the active site, elucidating the roles of various amino acid residues in substrate binding and catalysis. acs.org

Broad Substrate Scope and Potential for Asymmetric Synthesis via Enzyme Engineering

EDDS lyase from Chelativorans sp. BNC1 exhibits a broad substrate scope, accepting a variety of mono- and diamines for addition to fumarate, although with lower catalytic efficiency than with its natural substrate, ethylenediamine. acs.orgnih.gov This promiscuity makes it a candidate for biocatalytic applications.

Researchers have successfully engineered EDDS lyase to enhance its activity towards unnatural substrates. nih.gov Through site-directed mutagenesis of active site residues, such as Asp290 and Tyr320, significant improvements in catalytic efficiency have been achieved for the synthesis of N-substituted aspartic acids. nih.govresearchgate.net For instance, the D290M/Y320M variant showed a remarkable 1140-fold increase in activity for the hydroamination of fumarate with a specific amine, enabling the efficient synthesis of precursors for artificial sweeteners like neotame (B1678184) and advantame. nih.gov This demonstrates the potential of enzyme engineering to tailor EDDS lyase for the asymmetric synthesis of valuable chiral aminocarboxylic acids. acs.orgnih.gov

Environmental Persistence and Degradation Kinetics

The environmental fate of this compound is largely determined by its biodegradability, which contrasts sharply with that of traditional chelating agents.

Comparison of Degradation Rates with Non-Readily Biodegradable Chelators (e.g., EDTA)

Ethylenediamine disuccinate (EDDS), particularly the [S,S]-isomer, is considered a readily biodegradable chelating agent, a key advantage over the persistent and poorly biodegradable ethylenediaminetetraacetic acid (EDTA). marketresearchintellect.comnih.govresearchgate.net In various studies, EDDS has demonstrated significantly faster degradation rates than EDTA. bohrium.comresearchgate.net

In soil, the half-life of EDDS has been estimated to be between 3.8 and 7.5 days, while the minimum observed half-life for EDTA was 36 days, and in some cases, no degradation was observed over a 40-day period. nih.gov In activated sludge, [S,S]-EDDS is rapidly biodegraded, with removal rates greater than 96%, whereas EDTA remains largely intact for extended periods. nih.govresearchgate.net The photodegradation of the isomeric mixture of EDDS is also markedly faster than that of EDTA in both laboratory and field experiments. bohrium.comresearchgate.net

The degradation of EDDS is primarily due to biodegradation, as its sorption to activated sludge is low. nih.gov In contrast, EDTA's persistence in the environment raises concerns about its potential to mobilize heavy metals, leading to groundwater contamination. nih.govpsu.edu The rapid breakdown of EDDS minimizes this risk, making it a more environmentally compatible alternative. marketresearchintellect.comresearchgate.net

Table 2: Comparison of Degradation Characteristics of EDDS and EDTA

CharacteristicThis compound (EDDS)Ethylenediaminetetraacetic acid (EDTA)
Biodegradability Readily biodegradable, especially the (S,S)-isomer marketresearchintellect.comnih.govresearchgate.netPoorly biodegradable, persistent nih.govpsu.edu
Soil Half-Life 3.8 - 7.5 days nih.gov>36 days, often much longer nih.gov
Activated Sludge Removal >96% (primarily biodegradation) nih.govLow removal, persists for long periods researchgate.net
Photodegradation Markedly faster than EDTA bohrium.comresearchgate.netSlower, dependent on Fe(III) complexation bohrium.comresearchgate.net

Photodegradation Studies of Iron(III)-Ethylenediamine Succinate Complexes under Natural UV Radiation

The photodegradation of the iron(III)-ethylenediamine succinate complex, often denoted as Fe(III)-EDDS, is a critical process influencing its persistence in sunlit aquatic environments. Research demonstrates that these complexes are susceptible to degradation under natural ultraviolet (UV) radiation, a process influenced by several environmental factors, most notably pH.

Studies comparing the photodegradation of Fe(III)-EDDS with that of the more persistent Fe(III)-EDTA (ethylenediaminetetraacetic acid) complex have found that the degradation of an isomeric mixture of EDDS is significantly faster. nih.govresearchgate.net This accelerated degradation occurs in various water types, including humic lake water and distilled water, under both natural sunlight and laboratory-simulated UV radiation (315-400 nm). nih.govresearchgate.net

The rate of photodegradation for Fe(III)-EDDS complexes is pH-dependent. nih.gov Laboratory experiments have shown that the degradation is considerably more rapid at an acidic pH of 3.1 compared to a more neutral pH of 6.5. nih.govresearchgate.net However, other research indicates that the complex remains photoactive at higher pH values, where it can play a significant role in the transformation of other organic compounds. researchgate.netnih.gov The photochemical process is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light, leading to the photoreduction of Fe(III) to Fe(II) and the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.netnih.gov The mechanism involves the formation of a primary intermediate, a radical complex of Fe(II), which has been detected with a quantum yield (φ₀) of 0.21. researchgate.netresearchgate.net

The stability of the Fe(III)-EDDS complex is also a function of pH. In one study, the complex's stability was tested across a pH range of 4 to 11. It was observed that as the pH increases, there is a corresponding increase in iron precipitation and a decrease in the degradation efficiency of a target compound. deswater.com The optimal iron-to-ligand ratio also plays a role in minimizing iron precipitation while maintaining efficacy. deswater.com

Sorption to Activated Sludge Solids and Removal Efficiency in Wastewater Treatment Systems

The removal of this compound in wastewater treatment systems is primarily driven by biodegradation rather than sorption to activated sludge solids. EDDS is known to be highly biodegradable, a characteristic that varies significantly between its different stereoisomers. marketresearchintellect.com

The biodegradability of EDDS is stereospecific. The [S,S] isomer is readily biodegradable, even by activated sludge that has not been previously exposed or acclimated to the compound. tandfonline.comoup.com In contrast, the [R,R] isomer is resistant to biodegradation, while the [R,S] isomer shows some susceptibility. tandfonline.comoup.com This high biodegradability of the commercially relevant [S,S]-EDDS isomer is a key factor in its high removal efficiency in wastewater treatment plants. wikipedia.org The European Union Ecolabel program also recognizes EDDS as readily biodegradable. ewg.org

Environmental Remediation and Management Applications of Ethylenediamine Succinate

Enhanced Phytoremediation of Metal-Contaminated Soils with Ethylenediamine (B42938) Succinate (B1194679)

Ethylenediamine succinate (EDDS), a biodegradable chelating agent, has emerged as a promising amendment to enhance the phytoextraction of heavy metals from contaminated soils. nih.govresearchgate.net Phytoextraction is an environmentally friendly technology that utilizes plants to remove pollutants from the soil. qub.ac.ukmdpi.com However, the efficiency of this process is often limited by the low bioavailability of heavy metals in the soil. nih.gov EDDS addresses this limitation by forming stable, water-soluble complexes with heavy metal ions, thereby increasing their mobility and availability for plant uptake. researchgate.net

Mechanisms of Heavy Metal Mobilization and Bioavailability Enhancement

The application of EDDS to contaminated soil initiates a process of chelation, where the EDDS molecule binds to heavy metal ions, effectively mobilizing them from the solid phase of the soil into the soil solution. researchgate.net This increased concentration of metals in the soil solution makes them more available for absorption by plant roots. tandfonline.com The primary mechanism involves the formation of metal-EDDS complexes, which are then taken up by plants, often through the apoplastic pathway. nih.govresearchgate.net

Studies have shown that EDDS can significantly increase the concentration of plant-available forms of heavy metals. For instance, the application of EDDS at 30 mmol/L converted up to 68.9% of total lead (Pb) into plant-available forms in contaminated residential soils. mtu.edufrontiersin.orgfrontiersin.org This process involves the transformation of various bound forms of metals, such as carbonate-bound, oxide-bound, and organic-bound fractions, into more soluble forms. mtu.edufrontiersin.org The effectiveness of EDDS in mobilizing heavy metals is influenced by factors such as the type of metal, soil properties, and the applied concentration of EDDS. researchgate.net While EDDS is effective in mobilizing several heavy metals, its affinity for certain metals can differ; for example, it has shown higher efficiency for copper (Cu) and zinc (Zn) compared to lead (Pb) and cadmium (Cd) in some studies. researchgate.net

Augmented Uptake and Translocation of Specific Metals (e.g., Lead, Cadmium, Zinc, Copper, Aluminum) by Hyperaccumulating Plants

The use of EDDS has been shown to significantly increase the uptake and translocation of various heavy metals in a range of plant species, including hyperaccumulators. mdpi.comcabidigitallibrary.org For instance, in a study with Chinese cabbage, a single application of EDDS (10 mmol kg⁻¹ soil) resulted in a 102.3-fold increase in lead (Pb) concentration in the shoots. nih.gov Similarly, the application of EDDS to soil contaminated with nickel (Ni) dramatically enhanced its concentration in both the roots and shoots of Coronopus didymus. nih.gov

Research has demonstrated the enhanced accumulation of several key metals:

Lead (Pb): The application of EDDS has been proven to facilitate the phytoextraction of Pb. In a study using vetiver grass, EDDS application led to a 53% and 203% increase in Pb concentration in the shoots. mtu.edufrontiersin.org

Cadmium (Cd): The combination of EDDS with certain nitrogen fertilizers has been shown to significantly improve the accumulation of Cd in Bidens pilosa L. sciopen.com In castor plants, EDDS application increased Cd concentrations in both shoots and roots. nih.gov

Zinc (Zn): EDDS has been found to be more effective than the more persistent chelator EDTA in enhancing Zn uptake by plants in some cases. researchgate.net In Chinese cabbage, EDDS application increased the concentration of Zn in the leaves by 4.7-fold. nih.gov

Copper (Cu): EDDS has a high affinity for Cu and has been shown to enhance its mobility and plant uptake by up to 65-fold in poplar trees. nih.gov In castor, a 5.0 mmol·kg⁻¹ EDDS treatment resulted in the best effect for Cu phytoextraction. nih.gov

Interactive Table: Effect of EDDS on Heavy Metal Uptake in Various Plant Species

Plant SpeciesMetal(s)EDDS ApplicationKey FindingReference
Chinese cabbagePb, Zn, Cd10 mmol kg⁻¹ soil (single dose)102.3-fold increase in shoot Pb, 4.7-fold increase in leaf Zn. nih.gov
Coronopus didymusNi2 mmol kg⁻¹ soilDramatically enhanced Ni concentration in roots and shoots. nih.gov
Vetiver grassPbTwo rounds of application53% and 203% increase in shoot Pb concentration. mtu.edufrontiersin.org
Bidens pilosa L.CdCombined with NO₃⁻-N fertilizerSignificantly improved Cd accumulation. sciopen.com
CastorCu, Cd2.5 and 5.0 mmol·kg⁻¹Enhanced uptake and transport of both Cu and Cd. nih.gov
PoplarCu3 and 6 mmol kg⁻¹Up to a 65-fold increase in Cu uptake. nih.gov
Kosteletzkya pentacarposAs, Cd, Pb, ZnWith and without NaClEDDS increased the accumulation of all four heavy metals in the lateral branch. nih.gov

Influence of this compound on Plant Physiology and Growth in Contaminated Environments

The application of EDDS can have varied effects on plant physiology and growth. While it enhances metal uptake, which is beneficial for phytoremediation, high concentrations of mobilized metals can sometimes lead to phytotoxicity, negatively impacting plant biomass. nih.gov For example, in one study, the addition of EDDS had pessimistic effects on the growth, biomass, and photosynthetic activity of Coronopus didymus. nih.gov

However, plants have developed mechanisms to counteract the stress induced by heavy metals. The application of EDDS has been observed to stimulate the antioxidant activities in plants, such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, which helps to neutralize the toxicity from reactive oxygen species generated under metal stress. nih.gov In some cases, the combination of EDDS with other treatments, like specific nitrogen fertilizers, can significantly promote plant growth in contaminated soil. sciopen.com For instance, the combined treatment of nitrate-nitrogen and EDDS led to increases in the fresh and dry mass of both shoots and roots of Bidens pilosa L. in cadmium-contaminated soil. sciopen.com The impact on plant growth appears to be species-specific and dependent on the type and concentration of the heavy metal, as well as the dosage of EDDS applied.

Interactions with Soil Microbial Communities and Long-Term Soil Fertility

The introduction of EDDS into the soil can influence the existing microbial communities. researchgate.net Soil microorganisms are crucial for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition. mdpi.com The application of chelating agents can alter the structure and activity of these communities. researchgate.net

Water and Wastewater Treatment Processes

Beyond soil remediation, this compound also shows potential in the treatment of water and wastewater contaminated with heavy metals. google.com

Sequestering of Heavy Metals to Improve Water Quality

EDDS can be utilized to sequester heavy metals from aqueous solutions, thereby improving water quality. nih.gov The principle is similar to its application in soil: EDDS forms stable, soluble complexes with heavy metal ions. epa.gov This characteristic can be harnessed in various water treatment processes. For instance, in soil washing techniques, EDDS can be used to extract heavy metals from contaminated soil into an aqueous solution, which can then be treated to remove the metal-EDDS complexes. amazonaws.com The effectiveness of this process depends on factors like pH and the presence of competing ions. amazonaws.com While methods exist to remove heavy metals from wastewater containing chelating agents like EDTA, further research is needed to optimize processes specifically for EDDS and ensure the efficient removal of the sequestered metals. epa.govgoogle.com

Application in Municipal and Industrial Wastewater Treatment for Pollutant Removal

This compound (EDDS) is an environmentally friendly chelating agent utilized in both municipal and industrial wastewater treatment to sequester heavy metals and enhance water quality. nih.govwestinghousenuclear.com Its primary function is to bind with metal ions, forming stable, water-soluble complexes that prevent the metals from precipitating or interfering with treatment processes. mdpi.com The use of EDDS is a sustainable alternative to traditional, persistent chelating agents like ethylenediaminetetraacetic acid (EDTA). westinghousenuclear.com

In industrial applications such as metal plating, textiles, and pulp and paper processing, chelating agents are essential, but their subsequent discharge into wastewater streams is a significant environmental concern. usda.govmdpi.com The biodegradability of EDDS, particularly the (S,S) stereoisomer, makes it a superior choice for these applications. nih.govnih.gov Studies show that in activated sludge systems typical of wastewater treatment plants, (S,S)-EDDS is effectively removed, primarily through biodegradation. nih.gov Its low sorption to sludge solids means that its removal is not just physical but involves microbial degradation into non-toxic byproducts, minimizing ecological risk. nih.gov This characteristic is crucial for modern cleaning products and industrial formulations, ensuring that the chelating agent's life cycle does not contribute to persistent organic pollution. westinghousenuclear.comnih.gov

Efficiency in Removing Specific Toxic Metals from Contaminated Water Sources

This compound has demonstrated high efficiency in removing specific toxic heavy metals from contaminated water. nih.gov Its effectiveness stems from its strong chelating properties, forming stable complexes with various metal ions. mdpi.com Research has shown that EDDS is particularly effective in sequestering lead, cadmium, copper, and zinc. nih.govmdpi.com

The performance of EDDS can be compared to other chelating agents. For instance, while EDTA is also effective, its persistence in the environment is a major drawback. wikipedia.org In one study comparing different agents for the removal of mercury and copper, oxalic acid and citric acid showed higher removal percentages than EDTA under the tested conditions. wikipedia.org However, the key advantage of EDDS is its combination of strong chelation and ready biodegradability. researchgate.net

Modification of materials with ethylenediamine has also been shown to enhance metal removal. A study using green seaweed (Caulerpa serrulata) modified with ethylenediamine reported the ability to remove lead (Pb), copper (Cu), and cadmium (Cd) from polluted waters, with the adsorbent taking up 95% of the metals in under 10 minutes in synthetic solutions. iaea.org Similarly, ethylenediamine-modified β-zeolite has been developed as a promising composite for removing Cu(II) from contaminated aqueous solutions. nih.gov

Soil Washing and Chemical Leaching for Contaminant Removal

This compound is utilized in soil remediation primarily through soil washing and chemical leaching, processes designed to extract heavy metal contaminants. As a chelating agent, EDDS solubilizes heavy metals bound to soil particles, transferring them into an aqueous solution that can be separated from the soil matrix. mdpi.com This makes it a valuable tool for cleaning soils contaminated with metals like lead (Pb), copper (Cu), and zinc (Zn).

Ex-Situ Soil Washing Techniques Utilizing this compound

Ex-situ soil washing is a remediation technique where contaminated soil is excavated and treated externally. This method allows for greater control over the washing process. EDDS is applied as a washing agent in these systems. In a simulated ex-situ process, washing lead-contaminated soil with a 40 mmol kg⁻¹ solution of the [S,S] stereoisomer of EDDS for 48 hours successfully removed 51.0% of the lead. Another study found that a single cycle of ex-situ washing with 10 mmol kg⁻¹ of [S,S]-EDDS was as effective as an initial cycle of in-situ washing, removing 15.5% of the lead.

The effectiveness of ex-situ washing with EDDS is often higher than continuous flushing (in-situ) methods because higher concentrations of the chelating agent can be used in a contained system, leading to greater extraction efficiency. mdpi.comnih.gov The process involves mixing the excavated soil with the EDDS solution, which dissolves the contaminants. The cleaned soil is then separated from the now-contaminated washing solution, which can be treated to recover the metals and potentially reuse the water.

Chemical Leaching Effects and Biodegradability Considerations

The chemical leaching of heavy metals from soil using EDDS is a balance between mobilization and environmental safety. When EDDS is applied, it forms soluble complexes with metals, increasing their mobility and risk of leaching into groundwater if not properly managed. However, a key advantage of EDDS over persistent chelators like EDTA is its ready biodegradability.

Studies comparing EDDS and EDTA for lead (Pb), zinc (Zn), and cadmium (Cd) removal from soil columns found that while both increased metal uptake by plants, their leaching effects were vastly different. In columns treated with EDTA, an average of 22.7% of the initial total Pb and 39.8% of the Cd were leached. In contrast, the same amount of EDDS resulted in only 0.8% of Pb and 1.5% of Cd leaching through the soil profile.

The biodegradability of EDDS is stereospecific; the (S,S)-isomer is readily and completely mineralized, while the (R,R)-isomer is resistant to degradation and the (R,S)-isomer undergoes biotransformation. In soil, (S,S)-EDDS degrades after a lag phase of 7-11 days, with a reported half-life of 4.18 to 5.60 days. This degradation is crucial as it breaks down the metal-EDDS complexes, reducing the long-term risk of metal migration. The persistence of EDTA, on the other hand, can lead to the formation of stable, mobile metal complexes that accumulate in the environment. nih.gov

Interaction with Soil Components and Nutrient Dynamics in Remediation Contexts

The application of this compound in soil remediation influences the soil's chemical and biological environment. EDDS interacts not only with target heavy metals but also with essential soil nutrients and microorganisms. Studies have shown that EDDS is less toxic to soil fungi and microorganisms compared to EDTA. This is a significant advantage, as maintaining soil microbial health is crucial for long-term soil fertility and ecosystem recovery post-remediation.

During remediation, EDDS can mobilize nutrient cations like iron (Fe) and manganese (Mn), although its affinity for toxic heavy metals like copper (Cu) is generally higher. In one study on Cu and Zn contaminated soil, EDDS flushing did not extract significant amounts of Fe and Mn because the EDDS was fully complexed by the target contaminants. The presence of other cations, such as calcium (Ca) and aluminum (Al), can act as competitors for EDDS, particularly at lower pH and lower EDDS concentrations, which can influence the efficiency of toxic metal removal. researchgate.net

Applications in Radiochemical Decontamination Formulations

Chelating agents are fundamental to decontamination processes within the nuclear industry, where they are used to remove hazardous radionuclides such as uranium and plutonium from surfaces and waste streams. nih.gov Historically, persistent agents like EDTA have been employed for this purpose. However, the very stability that makes EDTA an effective chelator also poses a significant environmental risk; it can form highly mobile complexes with radionuclides in nuclear waste, potentially compromising the long-term safety of storage facilities.

This challenge has spurred research into biodegradable alternatives, with this compound (EDDS) emerging as a promising candidate. mdpi.com The chemical structure and chelating ability of EDDS are similar to EDTA, but its key advantage is its biodegradability. mdpi.com Research has highlighted EDDS as an ideal substitute for EDTA in the context of radionuclide remediation. mdpi.com Specifically, EDDS has a high stability constant for forming complexes with uranium, making it effective for its mobilization and removal. mdpi.com The use of a biodegradable chelator like EDDS in decontamination formulations could significantly reduce the long-term environmental liability associated with nuclear waste by ensuring that the chelating agent degrades after use, thereby preventing the persistent mobilization of dangerous radionuclides. mdpi.com

Role in Detergent Formulations and Cleaning Products

This compound, more precisely known as ethylenediamine-N,N'-disuccinic acid (EDDS), is a biodegradable chelating agent increasingly utilized in detergent and cleaning product formulations. thinkdochemicals.comresearchgate.net Its primary function is to bind with metal ions, which can otherwise interfere with the cleaning process. thinkdochemicals.comsjp.ac.lk As a replacement for less biodegradable chelants like ethylenediaminetetraacetic acid (EDTA), EDDS offers an environmentally conscious alternative without compromising performance. thinkdochemicals.comresearchgate.netnbinno.com Formulations for granular detergents typically contain from about 0.1% to 10% EDDS, with a preferred range of 1% to 5%. tandfonline.com Liquid compositions may contain similar concentrations alongside surfactants and builders. tandfonline.com

Prevention of Scale and Deposit Formation in Hard Water Systems

In regions with hard water, the high concentration of dissolved calcium and magnesium ions can lead to the formation of limescale on surfaces and inside appliances, and can also reduce the effectiveness of detergents by forming soap scum. thinkdochemicals.comnih.gov this compound effectively counteracts these effects. thinkdochemicals.com By chelating calcium (Ca²⁺) and magnesium (Mg²⁺) ions, EDDS prevents them from precipitating out of solution to form scale deposits. thinkdochemicals.com This sequestration of hardness ions improves the performance of detergents, as the surfactant molecules are free to act on soils rather than reacting with the hardness minerals. thinkdochemicals.com The ability of EDDS to remain effective in hard water distinguishes it from other chelants whose performance may be diminished by these ions. tandfonline.com

Properties of Trisodium (B8492382) Ethylenediamine Disuccinate
PropertyValueSource
Molecular FormulaC10H13N2Na3O8 thinkdochemicals.com
Molecular Weight358.2 g/mol thinkdochemicals.com
Solubility in Water300-500 g/L thinkdochemicals.com
pH (aqueous solution)7.0 - 9.0 thinkdochemicals.com

Advanced Industrial Cleaning Applications

The robust chelating properties of this compound make it a valuable component in various advanced industrial cleaning applications, particularly where metal ion contamination can impede processes or damage equipment. thinkdochemicals.com

Metal Surface Treatment Processes

This compound (EDDS) serves as an effective and environmentally favorable agent in metal surface treatment. tandfonline.com Research has demonstrated its utility as an alternative to harsh acids traditionally used for rust removal and metal cleaning, which can cause hydrogen embrittlement in steels. tandfonline.com

Key research findings include:

Rust Removal: EDDS can effectively remove rust (iron oxides) from iron and steel surfaces at a neutral pH and in low concentrations. Its high stability constant for iron (Fe³⁺) makes it highly selective, even in hard water. tandfonline.com

Aluminum Treatment: Studies on aluminum surfaces show that EDDS can selectively remove unwanted metal deposits, such as copper and iron oxides. This is critical as copper precipitates can cause galvanic corrosion and pitting on aluminum; their removal by EDDS enhances the integrity of the aluminum surface. tandfonline.com

Safety and Environmental Profile: A significant advantage of using EDDS is that it operates under neutral conditions, which prevents the generation of hydrogen gas and thus eliminates the risk of hydrogen embrittlement. tandfonline.com Furthermore, it provides some corrosion inhibition for aluminum and does not cause surface discoloration after cleaning. tandfonline.com It is also used as a complexing agent in electroless plating baths for metals like copper and nickel, where it contributes to bath stability and is biodegradable, offering an advantage over persistent chelators like EDTA. google.com

Selectivity of EDDS in Metal Surface Cleaning
Metal SurfaceContaminant RemovedKey Benefit of Using EDDSSource
Iron/SteelRust (Iron Oxides)Effective at neutral pH, avoids hydrogen embrittlement tandfonline.com
AluminumCopper and Iron Oxide DepositsSelectively removes contaminants, prevents galvanic corrosion, provides corrosion inhibition tandfonline.com

Cleaning of Electronic Components

While some commercial literature suggests this compound may be used for cleaning electronic components, a thorough review of scientific and technical research reveals no specific studies or established applications for this purpose. thinkdochemicals.com The standard industry practice for cleaning printed circuit boards (PCBs) and other sensitive electronic components involves the use of solvents such as high-purity isopropyl alcohol, deionized water, and specialized flux removers designed to be residue-free and compatible with delicate materials. wevolver.comchemtronics.comstellartechnical.com

Facilitation of Valuable Metal Recovery from Industrial Waste Streams

This compound's ability to form stable complexes with a wide range of heavy and precious metals makes it a promising agent for hydrometallurgical processes aimed at recovering valuable metals from industrial waste. thinkdochemicals.comuq.edu.au This application is an extension of its well-studied role in the environmental remediation of metal-contaminated soils, where EDDS has been shown to be effective at extracting metals like copper, zinc, and lead. uq.edu.au

In the context of industrial waste, EDDS can be used in processes to leach and selectively separate metals from waste streams such as industrial effluents and e-waste. thinkdochemicals.comnih.gov For instance, the effectiveness of EDDS in binding heavy metals is valuable in wastewater treatment, where it can help precipitate metal contaminants for removal and potential recovery. thinkdochemicals.com Research into related compounds has shown that modifying adsorbents with ethylenediamine can create high selectivity for recovering precious metals like gold and palladium from electronic waste. nih.gov The principle relies on the strong chelating affinity of the ligand for specific metal ions, allowing them to be selectively brought into a solution from a solid waste matrix. uq.edu.aunih.gov This selective leaching is a critical step in hydrometallurgy for recovering high-purity metals from complex waste materials like printed circuit boards. sjp.ac.lkuq.edu.au

Advanced Analytical and Characterization Methodologies for Ethylenediamine Succinate Systems

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of ethylenediamine (B42938) succinate (B1194679) compounds, offering insights into electronic transitions, molecular vibrations, and atomic environments. These techniques are crucial for confirming synthesis, elucidating structure, and monitoring reaction dynamics.

Ultraviolet-Visible (UV-VIS) spectroscopy is a valuable tool for studying the formation of metal complexes with ethylenediamine succinate and for monitoring their degradation kinetics. The technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The formation of a complex between a metal ion and ligands like ethylenediamine and succinate results in a unique electronic spectrum that is distinct from the spectra of the free ligands and metal ion.

In studies of mixed-ligand complexes involving metal ions, succinate, and ethylenediamine, UV-VIS spectra are recorded to confirm the coordination of the ligands to the metal center. For instance, electronic spectra of Co(II), Ni(II), and Cu(II) complexes with succinate and ethylenediamine have been measured in the 200–800 nm range. The observed absorption bands can be assigned to specific electronic transitions (e.g., d-d transitions in transition metal complexes), which are sensitive to the coordination environment of the metal ion.

The technique is also employed to monitor reaction progress. For example, in the enzymatic synthesis of ethylenediamine-N,N′-disuccinic acid (EDDS) from ethylenediamine and fumarate (B1241708), UV-VIS spectroscopy can be used to follow the reaction. Similarly, the analysis of EDDS can be achieved by converting it and its metal complexes into the stable Fe(III)EDDS complex, which is then quantified by HPLC with UV detection at 258 nm. This approach allows for the determination of EDDS concentration in various samples.

The UV-VIS spectra of certain tungsten-catechol-ethylenediamine complexes show absorption peaks around 280-286 nm, attributed to n-π* transitions in the coordinated catechol ligand, and signals around 322-328 nm associated with metal-to-ligand charge transfer.

Table 1: UV-VIS Spectral Data for Selected Ethylenediamine-Containing Complexes

Compound/System λmax (nm) Assignment Reference
Fe(III)EDDS 258 Charge Transfer
[W(Cat)₂(en)] Complex 1 280, 328 n-π* (ligand), d-orbital to ligand
[W(Cat)₂(en)] Complex 2 286, 322 n-π* (ligand), d-orbital to ligand

Note: 'tmen' is N,N,N′,N′-tetramethylethylenediamine, a derivative of ethylenediamine.

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an indispensable technique for the structural characterization of this compound and its metal complexes by identifying the functional groups present and providing evidence of ligand coordination. The IR spectrum of a complex typically shows shifts in the characteristic absorption bands of the ligands upon coordination to a metal ion.

Key vibrational bands analyzed in this compound systems include:

N-H vibrations: The stretching vibrations (ν(N-H)) of the amine groups in ethylenediamine typically appear in the 3150–3350 cm⁻¹ range.

C-H vibrations: Stretching and bending modes of the methylene (B1212753) groups are also observed.

C=O and COO⁻ vibrations: The carboxylate groups of succinate are particularly informative. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

C-N vibrations: The C-N stretching band is found around 1025-1123 cm⁻¹.

Metal-Ligand vibrations: In the far-IR region, bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations can be observed, providing direct evidence of coordination.

In mixed-ligand complexes of succinate and ethylenediamine, IR spectra confirm the presence of both ligands in the coordination sphere. For example, in a Ni(succinate)(en)·2H₂O complex, characteristic bands for the ethylenediamine ligand include the δ(NH₂) mode at 1613 cm⁻¹, the ω(NH₂) mode at 1318 cm⁻¹, and the ν(CN) mode at 1025 cm⁻¹. The presence of water molecules, either coordinated or as lattice water, is indicated by a broad absorption band in the 3200–3500 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound and Related Complexes

Vibrational Mode Typical Range (cm⁻¹) Compound Example Reference
ν(O-H) of H₂O 3200 - 3500 Broad band in hydrated complexes
ν(N-H) 3150 - 3350 [Ni(succinate)(en)]·2H₂O
ν(C-H) 2850 - 3000 Ethylenediamine
ν_as(COO⁻) ~1580 - 1650 Metal Succinate Complexes
δ(NH₂) ~1613 - 1627 [Ni(succinate)(en)]·2H₂O
ν_s(COO⁻) ~1415 Metal Succinate Complexes
ν(C-N) ~1025 - 1123 [Ni(succinate)(en)]·2H₂O
ν(M-O) ~486 [Cu(tmen)(succ)]n·4nH₂O

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information in solution. ¹H and ¹³C NMR are used to characterize the exact arrangement of atoms in this compound and to monitor the progress of reactions involving its synthesis or degradation.

NMR was instrumental in confirming the purity of disodium (B8443419) ethylenediamine-N,N'-disuccinate (Na₂EDDS) after its synthesis and precipitation, ensuring it was free of by-products like ethylenediamine-N-monosuccinate (EDMS), maleate (B1232345), and fumarate.

In the enzymatic synthesis of (S,S)-EDDS, ¹H NMR spectroscopy was used to monitor the reaction between fumarate and ethylenediamine. By integrating the characteristic signals of the reactants and products over time, the kinetics and equilibrium of the reaction can be determined. For example, the formation of N-(2-aminoethyl)aspartic acid (AEAA) as an intermediate and the final product (S,S)-EDDS can be clearly distinguished by their unique proton signals in D₂O.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for EDDS and its Precursor in D₂O

Compound Proton Environment Chemical Shift (δ, ppm) Reference
(S,S)-EDDS -CH(COOH)- 3.57 (dd)
-CH₂-CH₂- (ethylenediamine bridge) 3.08–2.88 (m)
-CH₂(COOH)- 2.66 (dd), 2.48 (dd)
AEAA -CH(COOH)- 3.43 (dd)
-CH₂-NH-CH- 3.14–2.92 (m)
-CH₂-NH₂ 2.84–2.77 (m)

AEAA = N-(2-aminoethyl)aspartic acid, an intermediate in EDDS synthesis.

Thermal Analysis for Complex Stability and Decomposition Pathways

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG), are essential for evaluating the thermal stability of this compound complexes and for elucidating their decomposition mechanisms. These methods involve heating a sample under a controlled atmosphere and rate while monitoring changes in its physical properties (temperature difference for DTA, mass for TG).

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This difference reveals thermal events occurring in the sample, such as phase transitions, dehydration, and decomposition. Endothermic events (e.g., melting, dehydration) result in the sample temperature lagging behind the reference, while exothermic events (e.g., crystallization, oxidation) cause the sample temperature to lead.

In the study of mixed-ligand metal succinate complexes with ethylenediamine, DTA curves show peaks corresponding to the different stages of decomposition. The DTA thermograms of hydrated complexes typically show an initial endothermic peak corresponding to the loss of water molecules. At higher temperatures, a series of exothermic peaks often indicates the decomposition of the organic ligands (ethylenediamine and succinate). These analyses help to establish the temperature ranges of stability for the complexes.

Thermogravimetric Analysis (TG or TGA) measures the change in mass of a substance as a function of temperature or time. It provides quantitative information about the composition of the initial material and the nature of its decomposition products. TG is often used in conjunction with DTA to correlate thermal events with specific mass losses.

For hydrated metal-ethylenediamine-succinate complexes, the TGA curve typically shows several distinct mass loss steps:

Dehydration: The first step, usually occurring at lower temperatures (e.g., 70-120°C), corresponds to the loss of lattice or coordinated water molecules.

Ligand Decomposition: Subsequent steps at higher temperatures involve the decomposition and loss of the organic ligands, ethylenediamine and succinate. The order in which the ligands are lost can provide insights into their binding strength.

Final Residue: The process continues until a stable residue, typically the corresponding metal oxide, is formed at high temperatures.

For example, the thermal decomposition of a copper(II)-succinate complex with a substituted ethylenediamine showed a first mass loss of 19.20% between 72°C and 102°C, corresponding to the loss of four uncoordinated water molecules. This was followed by the loss of the succinate group and then the diamine ligand at higher temperatures. Studies on Ni(succinate)(en) reported a final decomposition stage to NiO at 410°C.

Table 4: Thermogravimetric Analysis (TGA) Data for the Decomposition of a Copper(II) Succinate Complex

Temperature Range (°C) Mass Loss (%) Found Mass Loss (%) Calculated Expelled Group(s) Reference
72 - 102 19.20 19.59 4H₂O

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Crystallographic Studies and Solid-State Structural Determination

Crystallographic studies are fundamental in elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For systems involving ethylenediamine and succinate, these techniques provide invaluable insights into crystal packing, intermolecular interactions, and the coordination environment when metal ions are present.

For instance, novel mixed-ligand metal succinate (suc) complexes with ligands such as 1,10-phenanthroline (B135089) (phen) and ethylenediamine (en) have been synthesized and characterized. tandfonline.comresearchgate.net In one such study, the crystal structure of a succinatocobalt(II) complex, [Co(suc)(H₂O)(phen)₂]·1.5H₂O·C₄H₁₀O, was determined. tandfonline.comresearchgate.net The analysis showed that the Co(II) ion is in a distorted octahedral environment. tandfonline.comresearchgate.net The structure is further stabilized by an extensive network of hydrogen bonds. tandfonline.comresearchgate.net

Similarly, the structure of a nickel(II) complex, [Ni(C₁₀H₂₄N₂O₄)(C₄H₄O₄)]·4H₂O, which incorporates a derivative of ethylenediamine, was elucidated. iucr.org Blue prismatic crystals suitable for X-ray analysis were obtained, and the study provided detailed crystallographic data. iucr.org Hirshfeld surface analysis is often coupled with XRD to investigate intermolecular interactions within the crystal, quantifying contributions from different types of contacts like H···H and O···H. iucr.org

Table 1: Example Crystallographic Data for a Metal Complex Incorporating a Succinate Ligand Data derived from a representative cobalt(II) succinate complex.

ParameterValue
Empirical FormulaC₁₈ H₂₄ N₆ O₆
Formula Weight420.43
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)13.1910(8)
b (Å)10.3449(5)
β (°)108.349(6)
Volume (ų)1515.01(14)
Note: This data is for a representative complex containing succinate and other ligands, as detailed in crystallographic studies. rsc.org

X-ray diffraction data allows for a detailed analysis of the conformation of the ethylenediamine and succinate ligands upon coordination to a metal center. Ethylenediamine, a flexible bidentate ligand, typically forms a five-membered chelate ring. libretexts.org The conformation of this ring (e.g., gauche) and the N-M-N bond angle are key parameters. Succinate can act as a versatile ligand, coordinating to metal ions in several modes, including monodentate, bidentate (chelating), or bridging between two metal centers. tandfonline.comresearchgate.net

In the characterized cobalt(II) complex, the succinate ligand was found to act in a monodentate fashion, coordinating through one of its carboxylate oxygen atoms. tandfonline.comresearchgate.net In contrast, in a nickel(II) complex with an ethylenediamine derivative, the Ni(II) cation is octahedrally coordinated by one oxygen atom from the succinate anion and multiple atoms from the ethylenediamine-based ligand. iucr.org The specific coordination geometry around the metal ion (e.g., octahedral, tetrahedral) is dictated by the metal's electronic configuration, the nature of the ligands, and steric factors. acs.org These geometries are crucial for understanding the magnetic and electronic properties of the complexes. acs.org

Potentiometric Titrations for Accurate Determination of Protonation and Stability Constants

Potentiometric titration is a highly accurate and widely used technique for determining the equilibrium constants of acid-base and complexation reactions in solution. bendola.comiu.edu.sa For the ethylenediamine and succinic acid system, this method can quantify the protonation constants (pKa values) of both molecules and the stability constants of the metal complexes they form.

The process involves titrating a solution of the ligand(s) with a standard acid or base and monitoring the pH. researchgate.net When a metal ion is included, the titration curve shifts, and this shift is used to calculate the stability constants of the formed metal-ligand complexes. researchgate.nethelsinki.fi Computer programs like SUPERQUAD are often used to analyze the titration data and refine the equilibrium model. researchgate.nethelsinki.fi

Studies on the related chelating agent ethylenediaminedisuccinic acid (EDDS) provide a clear example of this methodology. The protonation constants of EDDS and the stability constants of its complexes with various metal ions like Fe(III), Cu(II), Zn(II), and Mn(II) have been determined with high precision. researchgate.net

Table 2: Example Protonation and Stability Constants (log K) for Ethylenediaminedisuccinic Acid (EDDS) at 25 °C Data for the related ligand EDDS illustrates the type of information obtained via potentiometric titration. researchgate.net

Equilibrium Reaction[S,S]-EDDS log K
Protonation
L⁴⁻ + H⁺ ⇌ HL³⁻10.1 ± 0.1
HL³⁻ + H⁺ ⇌ H₂L²⁻6.91 ± 0.02
H₂L²⁻ + H⁺ ⇌ H₃L⁻3.84 ± 0.02
H₃L⁻ + H⁺ ⇌ H₄L3.05 ± 0.02
Complex Stability
Fe³⁺ + L⁴⁻ ⇌ FeL⁻22.0 ± 0.1
Cu²⁺ + L⁴⁻ ⇌ CuL²⁻18.2 ± 0.1
Zn²⁺ + L⁴⁻ ⇌ ZnL²⁻13.5 ± 0.1
Mn²⁺ + L⁴⁻ ⇌ MnL²⁻8.97 ± 0.03

Chromatographic Methods for Separation and Identification of Metabolites

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like ethylenediamine, succinate, and their derivatives or metabolites in various matrices.

One approach involves pre-column derivatization or complexation to enhance detection. For example, a method for detecting residual ethylenediamine involves complexing it with copper sulfate (B86663) and then using liquid chromatography with UV detection. google.com Another advanced HPLC method combines separation with radioimmunoassay (HPLC-RIA) for the sensitive detection of drug metabolites, including those containing an ethylenediamine side chain. escholarship.org

Methods have also been developed for the simultaneous determination of related aminopolycarboxylate chelating agents, such as ethylenediaminedisuccinic acid (EDDS), using reversed-phase ion-pair HPLC. researchgate.netnih.gov In these methods, the chelating agents are often analyzed as their Fe(III) complexes to facilitate UV detection. nih.gov The choice of mobile phase, such as a methanol-formate buffer containing an ion-pairing agent, is critical for achieving good separation. nih.gov

Mass Spectrometry for Molecular Identification and Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of molecular structures. When coupled with a separation technique like HPLC (LC-MS) or used with advanced ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), MS is a powerful tool for identifying compounds and studying metabolic pathways.

For instance, HPLC coupled to electrospray tandem mass spectrometry (ESI-MS/MS) has been used to characterize complex mixtures of ethylenediamine-derived chelating agents. nih.gov By analyzing the fragmentation patterns of the parent ions, researchers can confirm the structures of isomers and related by-products. nih.gov

N-(1-naphthyl) ethylenediamine dihydrochloride (B599025) (NEDC) has itself been used as a matrix in MALDI-MS imaging to detect and map the distribution of low molecular weight metabolites, including succinate, in tissue samples. researchgate.netresearchgate.net This application highlights the dual role ethylenediamine derivatives can play in advanced analytical methods. The high resolution of MS enables the characterization of metabolites from complex biological samples, aiding in the understanding of biochemical pathways. acs.org

Dynamic Light Scattering for Macromolecular Characterization (e.g., Enzyme Studies)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.govuni-leipzig.de It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. malvernpanalytical.com From these fluctuations, the diffusion coefficient can be calculated, which in turn provides the hydrodynamic radius (size) of the particles. nih.gov

In the context of this compound systems, DLS can be used to study the aggregation or conformational changes of macromolecules, such as enzymes or other proteins, upon interaction with these small molecules. For example, DLS analysis can characterize the formation of self-assembled nanostructures involving ethylenediamine and succinic acid. scispace.com The technique is valuable for assessing the homogeneity of protein or nucleic acid preparations and for studying interactions between macromolecules and small-molecule ligands. nih.gov It provides rapid, reliable estimates of the quality and state of a biological preparation. nih.govmdpi.com

Theoretical and Computational Studies on Ethylenediamine Succinate Systems

Molecular Modeling and Simulation of Chelating Behavior

Molecular modeling techniques, including quantum mechanical (QM) methods like Density Functional Theory (DFT) and classical molecular dynamics (MD), are powerful tools for investigating the structural and dynamic properties of molecules. acs.org These methods have been applied to understand the chelating behavior of ethylenediamine (B42938) succinate (B1194679).

Studies of the crystal structure of the Fe[(S,S)-EDDS]⁻ complex reveal that the six donor sites of EDDS form both five- and six-membered chelate rings around the central metal ion. wikipedia.org Specifically, there are two NC₂OFe rings, two NC₃OFe rings, and one C₂N₂Fe ring. This is in contrast to EDTA, which forms five five-membered rings. wikipedia.org The presence of the larger six-membered rings in the EDDS complex helps to reduce the equatorial ring strain that is observed in the Fe[EDTA]⁻ complex. wikipedia.org The complex exhibits C₂ symmetry. wikipedia.org

Computational and experimental methods have been used to compare the stability and degradation of S,S-EDDS and EDTA chelates. researchgate.net These studies indicate that the stereochemistry of the EDDS molecule influences its chelating properties and subsequent biodegradability. researchgate.netacs.org

The table below summarizes key structural features of the Fe(III)-EDDS complex derived from molecular modeling and crystallographic data.

FeatureDescription
Coordination Number 6
Chelate Ring Types Five-membered and six-membered rings
Ring Composition 2 x NC₂OFe, 2 x NC₃OFe, 1 x C₂N₂Fe
Symmetry C₂
Key Advantage Reduced ring strain compared to Fe(EDTA)

Thermodynamic Calculations for Predicting Complex Stability and Formation

Thermodynamic calculations are essential for quantifying the stability of metal-EDDS complexes. The stability constant (log K) is a key parameter that indicates the strength of the interaction between a metal ion and the chelating agent. researchgate.net

Potentiometric titrations have been extensively used to determine the protonation constants of EDDS and the stability constants of its complexes with various metal ions in aqueous solutions. researchgate.net For instance, studies have been conducted on the complexation of [S,S]-EDDS and a mixture of EDDS isomers with Fe(III), Cu(II), Zn(II), and Mn(II). researchgate.net The stability of these complexes is pH-dependent. researchgate.nettandfonline.com

The stability constants for several metal-EDDS complexes have been reported. For example, the log K value for the Fe(III)-EDDS complex is approximately 20.6. researchgate.net While this is lower than that of the Fe(III)-EDTA complex (log K ≈ 25.1), it is sufficient for many practical applications. wikipedia.orgresearchgate.net The useful pH range for the Fe(S,S)-EDDS complex is roughly between 3 and 9. wikipedia.org

Thermodynamic data for the formation of various metal-EDDS complexes are presented in the table below.

Metal IonIsomerlog KReference
Fe(III)[S,S]-EDDS20.6 researchgate.net
Cu(II)[S,S]-EDDS18.2 researchgate.net
Zn(II)[S,S]-EDDS13.5 researchgate.net
Mn(II)[S,S]-EDDS8.8 researchgate.net
Fe(III)EDDS mix20.5 researchgate.net
Cu(II)EDDS mix18.2 researchgate.net
Zn(II)EDDS mix13.5 researchgate.net
Mn(II)EDDS mix8.8 researchgate.net

Kinetic Modeling of Reaction Pathways and Degradation Processes

Kinetic modeling helps in understanding the rates and mechanisms of reactions involving EDDS, including its formation, degradation, and interaction with other species.

Studies on the degradation of EDDS have shown that it can be initiated by an EDDS lyase, an enzyme that catalyzes the cleavage of carbon-nitrogen bonds. acs.orgrug.nl This enzymatic degradation proceeds via an intermediate, N-(2-aminoethyl)aspartic acid (AEAA), ultimately yielding ethylenediamine and fumarate (B1241708). acs.orgrug.nl The kinetic parameters of this enzymatic reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), have been determined. For the deamination of (S,S)-EDDS by EDDS lyase from Chelativorans sp. BNC1, the kcat is 6.5 ± 0.2 s⁻¹ and the Km is 16 ± 3 μM at 25 °C and pH 8.0. acs.org

The photodegradation of EDDS has also been investigated. The rate of photodegradation of Fe(III)-EDDS complexes appears to be pH-dependent, with faster degradation observed at lower pH values. researchgate.net In general, the photodegradation of the isomeric mixture of EDDS is significantly faster than that of EDTA. researchgate.net

Kinetic studies have also been performed on the EDDS-modified Fenton process for the degradation of organic pollutants. nih.govresearchgate.net In this process, the Fe(III)-EDDS complex plays a crucial role. The second-order rate constant between EDDS and the hydroxyl radical at pH 8 has been determined to be 2.48 ± 0.43 × 10⁹ M⁻¹s⁻¹. nih.gov

The table below provides a summary of key kinetic parameters related to EDDS degradation.

ProcessKey ParameterValueConditions
Enzymatic Degradation (EDDS Lyase)kcat6.5 ± 0.2 s⁻¹25 °C, pH 8.0
Enzymatic Degradation (EDDS Lyase)Km16 ± 3 μM25 °C, pH 8.0
Fenton-like ReactionSecond-order rate constant with •OH2.48 ± 0.43 × 10⁹ M⁻¹s⁻¹pH 8

Environmental Modeling for Predicting Concentrations and Speciation in Aqueous Systems

Environmental modeling is used to predict the fate and behavior of EDDS in various environmental compartments, particularly in aqueous systems. These models consider factors such as complexation with different metal ions, pH, and the presence of other ligands to predict the speciation of EDDS. oup.comnih.gov

The chemical speciation of EDDS and its metal complexes in solution is critical for understanding its environmental impact. tandfonline.com The distribution of different complex species is highly dependent on pH. researchgate.net For example, in the presence of Fe(III), the formation of a very stable species is observed even at a pH of 2. researchgate.net

Modeling studies are also used to predict the concentrations of EDDS and its complexes in surface waters. researchgate.net While EDDS is considered a "green" chelating agent due to its biodegradability, understanding its speciation is important for assessing its potential to mobilize heavy metals. researchgate.netresearchgate.net The biodegradability of EDDS can be influenced by the type of metal it is complexed with. acs.org

The table below illustrates the pH-dependent speciation of metal-EDDS complexes, a key input for environmental models. The percentages represent the dominant species at a given pH.

Metal IonpH 4pH 7pH 10
Fe(III)Fe(H₂L)⁺FeL⁻Fe(OH)L²⁻
Cu(II)Cu(H₂L)CuL²⁻CuL²⁻
Zn(II)Zn(H₂L)ZnL²⁻ZnL²⁻
Mn(II)Mn(H₂L)MnL²⁻MnL²⁻

Note: The speciation data is illustrative and based on general trends observed in speciation diagrams. The exact percentages can vary based on specific conditions.

Future Research Perspectives and Emerging Areas for Ethylenediamine Succinate

Development of Novel Ethylenediamine (B42938) Succinate (B1194679) Derivatives with Tuned Properties

The development of novel derivatives of ethylenediamine succinate is a promising area of research. By modifying the core structure, scientists aim to create new compounds with tailored properties for specific applications. This can involve altering the ethylenediamine or succinic acid moieties, or by introducing new functional groups. nih.govnih.gov

Future research will likely focus on:

Synthesis of Analogs: Creating a library of this compound analogs with varying alkyl chain lengths, branching, or the incorporation of aromatic rings. nih.gov

Functionalization: Introducing specific functional groups to the molecule to enhance properties like metal chelation selectivity, solubility, or biocompatibility. nih.gov

Structure-Property Relationship Studies: Systematically studying how changes in the molecular structure affect the physicochemical properties of the derivatives. This knowledge is crucial for designing materials with predictable and optimized performance. rsc.org

For instance, novel poly(ethylene succinate-co-decamethylene succinate) (PEDS) copolymers have been synthesized, demonstrating that adjusting the decamethylene succinate content can modify thermal stability, crystallinity, and mechanical properties. rsc.org Such research opens the door to creating a wide range of new materials with fine-tuned characteristics.

Exploration of Biomedical Applications

The unique properties of this compound and its derivatives make them attractive candidates for various biomedical applications. nih.gov Future research is expected to delve into their potential in drug delivery, tissue engineering, and as therapeutic agents.

Drug Delivery: Ethylenediamine-based structures are being explored for their potential in creating drug delivery systems. For example, cationized gelatin, created by reacting gelatin with ethylenediamine, has been used to deliver siRNA and DNA. nih.govtandfonline.com The flexible nature of linkers like ethylenediamine can be advantageous in the self-assembly of nanostructures for intracellular drug delivery. rsc.org Future work could focus on developing this compound-based nanoparticles or hydrogels for the targeted and controlled release of therapeutic agents. researchgate.netacs.org The ability of such systems to respond to stimuli like pH could enable more precise drug delivery to specific sites within the body. acs.org

Tissue Engineering: Hydrogels are a key component of tissue engineering, providing a scaffold for cell growth and tissue regeneration. researchgate.net Research into cellulose (B213188) nanofibers treated with ethylenediamine has shown the potential to form high-strength hydrogels suitable for biomedical applications. researchgate.net this compound could be investigated as a cross-linking agent or a component in novel hydrogel formulations to improve their mechanical properties and biocompatibility. nih.gov

Synergistic Approaches Combining this compound with Other Remediation Technologies

Ethylenediamine disuccinate (EDDS), a close relative of this compound, is a biodegradable chelating agent that has shown great promise in the remediation of heavy metal-contaminated soil. researchgate.netwikipedia.org Future research will likely focus on combining EDDS with other remediation technologies to enhance its effectiveness and address a wider range of contaminants. nih.govmdpi.comnih.gov

Enhanced Phytoremediation: Phytoremediation is a cost-effective and environmentally friendly method for cleaning up contaminated sites. nih.gov The application of chelating agents like EDDS can significantly increase the uptake of heavy metals by plants. researchgate.netresearchgate.netnih.gov Studies have shown that EDDS can be more effective and less toxic to the soil ecosystem than traditional chelating agents like EDTA. nih.gov Future research could explore the synergistic effects of EDDS with specific hyperaccumulator plants and soil microbes to optimize the phytoextraction process. mdpi.comnih.gov

Combined Chemical and Biological Remediation: Combining EDDS with other chemical or biological treatments could lead to more efficient and complete remediation. For example, a synergistic approach combining EDDS with cationic surfactants has been shown to significantly enhance the extraction of lead from contaminated soil. nih.gov Another promising area is the combination of EDDS with microbial remediation, where microorganisms help to degrade the chelating agent and further break down contaminants. mdpi.com Research into the combined application of EDDS and EDTA has also shown potential for removing a wider range of toxic elements. nih.gov

Advanced Applications in Material Science and Engineering

The versatility of this compound extends to the field of material science and engineering, where it can be used to create novel polymers, coatings, and other advanced materials. researchgate.netgoogle.com

Polymers and Copolymers: Ethylenediamine is a key building block for synthesizing various polymers, including polyamides and polyurethanes. sinobiochemistry.com Research has demonstrated the synthesis of novel poly(ethylene succinate-co-decamethylene succinate) (PEDS) copolymers with tunable properties. rsc.org Future work could focus on developing new copolymers of this compound with other monomers to create materials with a wide range of mechanical, thermal, and chemical properties.

Coatings and Composites: Ethylenediamine and its derivatives have been investigated for use in coatings and composite materials. For example, oxidized pectin (B1162225) modified with ethylenediamine has been explored for its potential in coatings and construction materials. researchgate.net There is also interest in developing antimicrobial plastics and coatings that incorporate silver carried on materials like zeolite, where chelating agents could play a role. google.com

Comprehensive Sustainability and Life Cycle Assessment Research

As with any chemical compound, a thorough understanding of the environmental impact and sustainability of this compound is crucial. researchgate.netlist.lusintef.no Future research should focus on a comprehensive life cycle assessment (LCA) of this compound and its derivatives.

An LCA evaluates the environmental impact of a product throughout its entire life cycle, from the extraction of raw materials to its final disposal or recycling. environmentalacademy.org This "cradle-to-grave" analysis helps to identify environmental hotspots and inform the development of more sustainable products and processes. researchgate.netenvironmentalacademy.org

For this compound, a comprehensive LCA would involve:

Raw Material Sourcing: Assessing the environmental impact of producing ethylenediamine and succinic acid.

Manufacturing Process: Evaluating the energy consumption, waste generation, and emissions associated with the synthesis of this compound.

Use Phase: Understanding the environmental fate and behavior of the compound during its intended application. This includes its biodegradability and potential for bioaccumulation. wikipedia.orgnih.gov

End-of-Life: Determining the most environmentally friendly methods for disposal or recycling.

Research has already shown that the [S,S] isomer of EDDS is readily biodegradable, which is a significant advantage over persistent chelating agents like EDTA. wikipedia.orgnih.govresearchgate.net However, a complete LCA is needed to fully understand the sustainability profile of this compound and to guide the development of even more environmentally benign alternatives. researchgate.netlist.lusintef.no

Q & A

Q. How can researchers ensure open-access compliance for this compound datasets?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.